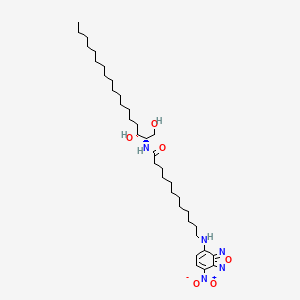

C-12 NBD-dihydro-Ceramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

C-12 NBD-dihydro-Ceramide is a fluorescent ceramide analog which contains a saturated bond in the C4-C5 position of the sphingosine backbone . It can be used for the measurement of alkaline and neutral ceramidase activity from a variety of sources .

Synthesis Analysis

C-12 NBD ceramide, which contains the C-4/C-5 double bond, is a fluorescent ceramidase substrate that can be used for the measurement of alkaline and neutral ceramidase activity from a variety of sources .Molecular Structure Analysis

The molecular formula of this compound is C36H63N5O6 . The average mass is 661.915 Da and the monoisotopic mass is 661.477844 Da .Chemical Reactions Analysis

Ceramidase catalyzes the hydrolysis of the N-acyl linkage between the fatty acid and sphingosine base in ceramide to produce sphingosine and a free fatty acid . This compound may exhibit reduced activity in ceramidase assays compared to C-12 NBD ceramide .Physical and Chemical Properties Analysis

The molecular formula of this compound is C36H63N5O6 . The molecular weight is 661.9 . The solubility of this compound is 30 mg/ml in DMF, 20 mg/ml in DMSO, and 20 mg/ml in Ethanol .Applications De Recherche Scientifique

Sphingolipid Metabolism in Cultured Fibroblasts : A study by Lipsky and Pagano (1983) used a fluorescent analogue of ceramide, C6-NBD-ceramide, to investigate sphingolipid metabolism in Chinese hamster fibroblasts. This study demonstrated that C6-NBD-ceramide could be a valuable tool for correlating the metabolism of sphingolipids with their intracellular distribution and translocation, as well as acting as a vital stain for the Golgi apparatus (Lipsky & Pagano, 1983).

Ceramide in Cancer Therapy : Stover et al. (2008) discussed the therapeutic utility of a cell-permeable analog of ceramide, C(6), in tumor cell culture models and its delivery using pegylated liposomal vesicles as an effective anti-cancer drug delivery strategy (Stover et al., 2008).

Assay for Alkaline and Neutral Ceramidases : Tani et al. (1999) found that a fluorescent analogue of ceramide, C12-NBD-ceramide, was hydrolyzed faster by alkaline and neutral ceramidases, providing a specific and sensitive assay for these enzymes (Tani et al., 1999).

Sorting of Sphingolipids in Epithelial Cells : Van Meer et al. (1987) used a fluorescent ceramide analog, C6-NBD-ceramide, to study the intracellular transport of newly synthesized sphingolipids in epithelial cells, showing that fluorescent sphingomyelin and glucosylceramide were delivered from the Golgi complex to the plasma membrane (Van Meer et al., 1987).

Activation of Ceramidase and Ceramide Kinase : Tada et al. (2010) improved a method of thin-layer chromatography using a fluorescent ceramide, NBD-ceramide, for simultaneous determination of enzymatic activities for ceramide metabolism in cells (Tada et al., 2010).

Fluorescent Ceramide and Golgi Apparatus Study : Pagano (1989) discussed the use of C6-NBD ceramide in studying the Golgi apparatus of animal cells (Pagano, 1989).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H63N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h26-27,31,33,37,42-43H,2-25,28-29H2,1H3,(H,38,44)/t31-,33+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPDREBSVHTICB-CQTOTRCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H63N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347817 |

Source

|

| Record name | C-12 NBD-Dihydro-Ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

661.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474943-05-0 |

Source

|

| Record name | C-12 NBD-Dihydro-Ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B569018.png)